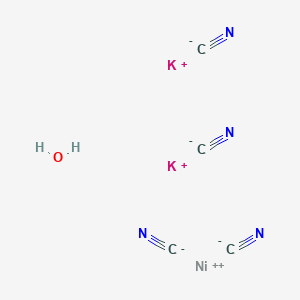
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride often involves reactions of substituted benzenediazonium chlorides with other organic compounds. For example, a study describes the reaction of 4-substituted benzenediazonium chlorides with methylamine-formaldehyde mixture to afford novel cyclic products rather than the expected dimeric products or triazenes (Kolar & Schendzielorz, 1985). Such reactions highlight the complexity and the range of products that can be derived from diazonium compounds.
Molecular Structure Analysis
The molecular structure of compounds containing zinc(II) centers and nitrogen atoms from organic ligands can exhibit interesting coordination geometries. For instance, the zinc(II) center in a related compound is coordinated by four nitrogen atoms and one chloro anion, forming one-dimensional structures connected by hydrogen bonds (Liu, Xie, & Liu, 2005). This gives insight into how zinc(II) might interact with the nitrogen atoms in the ethyl(2-hydroxyethyl)amino group of our compound of interest.
Chemical Reactions and Properties
Diazonium compounds are known for their versatile chemistry, including their ability to participate in various chemical reactions. One reaction of interest is the formation of carbon-centered radicals from benzenediazonium salts, which can further react to cause DNA strand breaking, indicating the reactivity of these radicals (Hiramoto, Kaku, Kato, & Kikugawa, 1995). While this study involves a different diazonium salt, it underscores the potential reactivity of the diazonium group in 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride.
Physical Properties Analysis
The physical properties of similar zinc complexes have been studied, revealing interesting features like crystal structure and hydrogen bonding patterns. For example, the structure of a dichloridobis(4-ethylaniline-κN)zinc complex was determined, showing a distorted Zn(N2Cl2) tetrahedron, with the dihedral angle between benzene rings and hydrogen bonding patterns affecting the physical properties (Govindaraj, Thirumurugan, Reddy, Anbalagan, & Subbiahpandi, 2015). Such studies are essential for understanding how the physical properties of our compound of interest might be influenced by its molecular geometry and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of diazonium compounds, including those complexed with metals like zinc, are largely defined by their reactive diazonium group and the ability of the metal to participate in catalysis. For instance, zinc chloride has been shown to catalyze a variety of reactions, indicating the potential for 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride to act as a catalyst in organic synthesis (Shaabani, Keshipour, Shaabani, & Mahyari, 2012). This highlights the importance of both the diazonium group and the zinc ion in defining the compound's chemical behavior.
Scientific Research Applications
-
Surface Modification
- Field : Materials Science
- Application : This compound is used for the surface modification of 2D nanomaterials . The diazonium salt chemistry allows the covalent attachment of functional moieties to various substrates under mild experimental conditions .
- Method : The compound is synthesized from the corresponding commercial aniline precursor and is used to prepare a reactive platform with hydroxyethyl functionalities .
- Results : This method has been successfully exploited to provide working surfaces for a wide variety of applications such as sensors, catalysis, energy storage, or nanoelectronics .
-
Synthesis of Metal Complexes
- Field : Inorganic Chemistry
- Application : This compound is used in the synthesis of novel Co(II) and V(IV) complexes .
- Method : The complexes are synthesized from an (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol ligand (L), cobalt(II) chloride hexahydrate, and vanadyl(IV) sulfate in methanolic solutions .
- Results : The cobalt complex exhibited a more recognizable antibacterial activity than the vanadium complex, specifically against Pseudomonas aeruginosa . The cobalt complex also has a better antioxidant activity with half-inhibitory concentrations (IC50 of 16.01 μg/mL) than the ligand and the vanadium complex .
Safety And Hazards
properties
IUPAC Name |
dichlorozinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N3O.3ClH.Zn/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;;;;/h3-6,14H,2,7-8H2,1H3;3*1H;/q+1;;;;+2/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZURDCUSZRTCY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].Cl[Zn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3OZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride | |
CAS RN |
13532-96-2 | |
| Record name | Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13532-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 4-(ethyl(2-hydroxyethyl)amino)-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)











